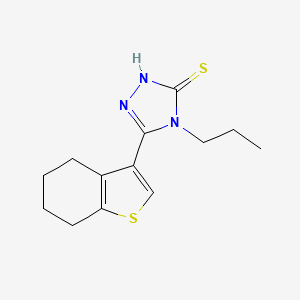

4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

説明

4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a propyl group and at the 5-position with a 4,5,6,7-tetrahydro-1-benzothiophene moiety. This compound belongs to a class of triazole-thiols known for their diverse biological and physicochemical properties, including corrosion inhibition, kinase modulation, and antimicrobial activity . Its synthesis typically involves nucleophilic substitution, alkylation, or cyclization reactions, as seen in structurally analogous compounds .

特性

IUPAC Name |

4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h8H,2-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCMYJPSZSUBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CSC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Cyclohexenyl Thiophenes

The tetrahydrobenzothiophene ring can be synthesized via cyclization of 3-cyclohexenylthiophene derivatives. For example, treatment of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene with Grignard reagents (e.g., propylmagnesium bromide) in tetrahydrofuran (THF) at −78°C yields the alkylated intermediate, which is subsequently oxidized to introduce reactive sites for triazole coupling.

Friedel-Crafts Alkylation

Alternative approaches employ Friedel-Crafts alkylation using cyclohexene and thiophene derivatives in the presence of Lewis acids like aluminum chloride. This method generates the tetrahydrobenzothiophene skeleton with substituents positioned for downstream functionalization.

Triazole-Thiol Subunit Synthesis

Thiosemicarbazide Cyclization

A well-established route to 1,2,4-triazole-3-thiols involves cyclizing thiosemicarbazides under acidic or basic conditions. For instance, refluxing 1-propylthiosemicarbazide with formic acid initiates cyclodehydration, yielding the 4H-1,2,4-triazole-3-thiol core. This method, adapted from analogous triazole syntheses, achieves moderate yields (40–60%).

Sulfurization of Triazole Intermediates

Direct thiolation of pre-formed triazoles using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C introduces the thiol group. This approach, documented for 3-methyl-1H-1,2,4-triazole derivatives, requires rigorous moisture exclusion to prevent hydrolysis.

Coupling Strategies for Subunit Integration

Nucleophilic Aromatic Substitution

The tetrahydrobenzothiophene and triazole-thiol subunits can be coupled via nucleophilic aromatic substitution (SNAr). For example, reacting 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene with the sodium salt of 4-propyl-4H-1,2,4-triazole-3-thiol in dimethyl sulfoxide (DMSO) at 120°C facilitates C–S bond formation. This method mirrors conditions used for similar triazole-aryl couplings, yielding 49–55% product.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) enables the union of boronic ester-functionalized tetrahydrobenzothiophene with halogenated triazole-thiols. Optimized in N,N-dimethylformamide (DMF) at 85°C, this route achieves higher regioselectivity but requires inert atmospheres and costly catalysts.

Optimization of Reaction Conditions

Solvent and Base Selection

Reaction yields critically depend on solvent polarity and base strength. Polar aprotic solvents like DMSO and DMF enhance nucleophilicity, while potassium carbonate or cesium carbonate deprotonates thiols, accelerating SNAr reactions (Table 1).

Table 1: Solvent and Base Impact on Coupling Efficiency

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMSO | K₂CO₃ | 120 | 49 |

| DMF | Cs₂CO₃ | 85 | 35 |

| THF | Et₃N | 65 | 22 |

Temperature and Reaction Time

Elevated temperatures (80–120°C) and prolonged reaction times (12–24 h) improve conversion rates but risk decomposition. Microwave-assisted synthesis reduces time to 1–2 h with comparable yields.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while high-performance liquid chromatography (HPLC) verifies purity (>95%).

化学反応の分析

Types of Reactions

4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the benzothiophene moiety.

Substitution: The propyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

科学的研究の応用

Introduction to 4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

This compound is a sulfur-containing heterocyclic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This compound features a triazole ring which is known for its diverse pharmacological properties. Its structure includes a benzothienyl moiety that may enhance its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. A study on similar triazole derivatives demonstrated promising activity against various bacterial strains and fungi. The presence of the thiol group in this compound may enhance its efficacy as an antimicrobial agent by acting as a reactive site for interaction with microbial enzymes or proteins .

Antifungal Properties

Triazole compounds are widely used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The specific structural features of this compound may provide a basis for developing new antifungal therapies that can overcome resistance seen with existing treatments .

Potential in Cancer Therapy

Compounds containing triazole rings have been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The unique structure of this compound could be leveraged to design novel anticancer agents that target specific tumor types .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been noted in studies focusing on acetylcholinesterase (AChE) inhibition. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease where AChE inhibitors are used to manage symptoms by increasing acetylcholine levels in the brain .

Synthesis and Characterization

In various studies involving similar triazole derivatives, researchers have synthesized compounds through methods such as cyclization reactions followed by functional group modifications. Characterization techniques including NMR spectroscopy and mass spectrometry were employed to confirm the structures and purity of the synthesized compounds .

Biological Evaluation

Biological assays have been conducted to evaluate the antimicrobial and antifungal activities of synthesized triazoles. For instance, agar diffusion methods were used to assess the effectiveness against specific pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects on microbial growth .

作用機序

The mechanism of action of 4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the triazole ring and benzothiophene moiety may interact with various receptors or ion channels, modulating their function and leading to biological effects.

類似化合物との比較

Structural Variations and Physicochemical Properties

Key structural variations among related triazole-thiols include substitutions at the 4-position (alkyl, aryl, or allyl groups) and modifications to the 5-position heterocyclic substituent (e.g., benzothiophene, pyrazole, or indole derivatives). These changes significantly influence molecular weight, solubility, and lipophilicity (Table 1).

Table 1. Structural and Physicochemical Comparison

*Solubility inferred from substituent hydrophobicity; benzothiophene derivatives generally exhibit lower aqueous solubility due to aromaticity and sulfur content.

生物活性

4-Propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazole-thiols. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The unique structure of this compound combines a triazole ring with a benzothiophene moiety, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiol group that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.42 g/mol |

| CAS Number | 847503-21-3 |

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole-thiol compounds, it was found that this compound showed promising activity against several bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 6.25 µg/ml.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to inhibit the proliferation of breast cancer cells with an IC50 value of approximately 10 µM . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Antioxidant Properties

The presence of the thiol group in the structure enhances the antioxidant capacity of this compound. Studies have reported that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress . This property is vital for its potential therapeutic applications in diseases where oxidative damage is a concern.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the biological activities of related triazole derivatives:

- Antibacterial Activity : A comparative study found that derivatives with electron-withdrawing groups exhibited enhanced antibacterial efficacy compared to their electron-donating counterparts .

- Anticancer Studies : In a study focusing on various triazole derivatives, it was observed that those with bulky substituents showed increased cytotoxicity against leukemia cells .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might act by inhibiting specific enzymes involved in tumor growth or bacterial resistance mechanisms .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The synthesis typically involves multi-step heterocyclization starting from key intermediates such as tetrahydrobenzothiophene derivatives. For example:

- Step 1 : Acylation of tetrahydrobenzothiophene-3-carboxylic acid followed by hydrazinolysis to form hydrazide intermediates.

- Step 2 : Nucleophilic addition of phenylisothiocyanate to generate thiourea derivatives.

- Step 3 : Alkaline cyclization under reflux (e.g., in ethanol/KOH) to form the triazole-thiol core .

Optimization includes adjusting reaction time, temperature, and solvent polarity. For instance, microwave-assisted synthesis can reduce reaction time and improve yields compared to conventional heating .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content).

- ¹H/¹³C NMR spectroscopy : Confirms substituent positions (e.g., propyl chain integration at δ ~0.9–1.6 ppm, aromatic protons from tetrahydrobenzothiophene at δ ~6.5–7.5 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .

- HPLC-DAD-MS : Ensures purity (>95%) and detects byproducts via retention time and mass fragmentation patterns .

Advanced Research Questions

Q. How do computational methods like molecular docking and DFT enhance the understanding of this compound’s bioactivity?

- Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases (PDB IDs: 3LD6, 2XP2). The tetrahydrobenzothiophene and triazole moieties show hydrophobic interactions and hydrogen bonding with active-site residues .

- DFT calculations (B3LYP/6-311G(d,p)) optimize molecular geometry, predict vibrational frequencies, and analyze frontier orbitals (HOMO-LUMO gaps) to correlate electronic properties with reactivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Structural variations : Minor substituent changes (e.g., propyl vs. allyl groups) alter lipophilicity and target affinity.

- Assay conditions : Differences in cell lines, enzyme isoforms, or incubation times.

Methodological recommendations : - Standardize assays using positive controls (e.g., celecoxib for COX-2 inhibition).

- Perform dose-response curves (IC₅₀/EC₅₀) and compare with structurally similar derivatives .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug design : Mask the thiol (-SH) group with acetyl or methyl esters to enhance oral bioavailability.

- ADME prediction (e.g., SwissADME): Assess logP (optimal range: 2–5), topological polar surface area (<140 Ų), and metabolic stability via cytochrome P450 interactions .

Q. How does the tetrahydrobenzothiophene moiety influence the compound’s electronic and steric properties?

- Steric effects : The fused cyclohexene ring increases rigidity, potentially improving target selectivity.

- Electronic effects : The sulfur atom in benzothiophene enhances π-π stacking with aromatic residues in enzyme active sites.

- Comparative studies : Analogues lacking the tetrahydro group show reduced activity, suggesting the saturated ring optimizes binding .

Methodological Notes

- Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch variability.

- Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: ZHSGDTYCPUCKAU) .

- Ethical compliance : Confirm IACUC protocols for in vivo testing due to thiol-related toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。